molecular formula C15H14F3NO3S2 B2679034 N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1210945-73-5

N-((1-(thiophen-2-yl)cyclopropyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2679034
CAS No.: 1210945-73-5
M. Wt: 377.4
InChI Key: SWTZLHZOQMRLDW-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . It also contains a cyclopropyl group, which is a three-membered ring of carbon atoms , and a trifluoromethoxy group, which consists of a carbon atom bonded to three fluorine atoms and an oxygen atom .

Scientific Research Applications

Medicinal Chemistry Applications

Research has highlighted the synthesis and characterization of derivatives related to benzenesulfonamide, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, developed through modifications of celecoxib, show significant activities against various biological targets without causing tissue damage, indicating their potential for therapeutic application (Küçükgüzel et al., 2013).

Biochemical Evaluation

Further studies include the synthesis and biochemical evaluation of sulfonamides as inhibitors for specific enzymes like kynurenine 3-hydroxylase. These inhibitors offer insights into the biochemical pathways involved in diseases and could lead to the development of new therapeutic agents by modulating these pathways (Röver et al., 1997).

Organic Synthesis and Catalysis

In organic synthesis, benzenesulfonamide derivatives have been explored for their role in catalytic activities and synthesis methodologies. For example, novel synthesis routes utilizing palladium-copper catalyst systems under air have been developed, broadening the toolbox for organic chemists and enhancing the efficiency of chemical syntheses (Miura et al., 1998).

Materials Science and Photodynamic Therapy

In materials science, benzenesulfonamide derivatives have shown potential in photodynamic therapy, a treatment method for cancer. The synthesis of new compounds with high singlet oxygen quantum yield, essential for effective photodynamic therapy, illustrates the role of these chemicals in developing new therapeutic strategies (Pişkin et al., 2020).

Antimicrobial Applications

Antimicrobial studies on novel sulfonamide derivatives reveal their efficacy against a range of bacteria and fungi, indicating their potential use in addressing antibiotic resistance and developing new antimicrobial agents (Ghorab et al., 2017).

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S2/c16-15(17,18)22-11-3-5-12(6-4-11)24(20,21)19-10-14(7-8-14)13-2-1-9-23-13/h1-6,9,19H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTZLHZOQMRLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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